3-ethoxy-2-propylsulfonylprop-2-enenitrile

Beschreibung

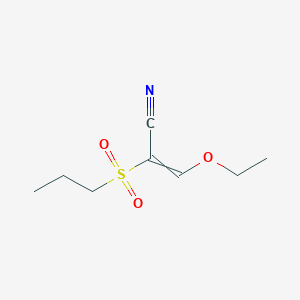

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxy-2-propylsulfonylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-3-5-13(10,11)8(6-9)7-12-4-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSQPZZJZUPYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C(=COCC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393469 | |

| Record name | 3-ethoxy-2-(propylsulfonyl)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-52-2 | |

| Record name | 3-Ethoxy-2-(propylsulfonyl)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-ethoxy-2-(propylsulfonyl)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxy 2 Propylsulfonylprop 2 Enenitrile and Analogues

Precursor Selection and Design for Sulfonyl-Enenitriles

The design of a successful synthesis for 3-ethoxy-2-propylsulfonylprop-2-enenitrile hinges on the logical selection and preparation of its core precursors. The structure of the target molecule suggests a convergent synthesis approach, where key fragments are prepared separately and then combined. The primary precursors can be identified as a propylsulfonylating agent, a three-carbon backbone containing the nitrile group, and a source for the ethoxy group.

Strategies for Sulfonylation of Carbon Frameworks

The introduction of the propylsulfonyl group is a critical step. The most common precursor for this is 1-propanesulfonyl chloride. Several methods exist for the preparation of such sulfonyl chlorides. A prevalent laboratory method involves the reaction of propane-1-sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. A more recent and efficient method is the microwave-assisted synthesis using 2,4,6-trichloro- chemicalbook.comrsc.org-triazine (TCT) as the chlorinating agent in the presence of a base such as triethylamine. chemicalbook.com

Alternative strategies for sulfonylation that could be adapted for this synthesis include the use of sulfonyl hydrazides or sulfinic acids, which can generate sulfonyl radicals under oxidative conditions. These radicals can then react with suitable carbon frameworks. nih.gov

Table 1: Comparison of Synthetic Methods for 1-Propanesulfonyl Chloride

| Method | Reagents | Conditions | Advantages |

| Chlorination of Sulfonic Acid | Propane-1-sulfonic acid, Thionyl chloride | Conventional heating | High purity and yield |

| Microwave-Assisted Synthesis | Propane-1-sulfonic acid, TCT, Triethylamine | Microwave irradiation, 80°C | Rapid reaction times chemicalbook.com |

| Oxidative Chlorosulfonation | S-propyl isothiourea salts, Bleach | Aqueous conditions | Environmentally benign organic-chemistry.org |

Synthesis of Nitrile-Containing Intermediates

A key intermediate for the synthesis is a molecule containing the three-carbon backbone with the nitrile functionality. A highly plausible precursor is 3-ethoxyacrylonitrile (B1336121). This compound exists as a mixture of cis and trans isomers and is commercially available. chemicalbook.com Its synthesis can be achieved through various routes, including the reaction of isoxazole (B147169) with sodium hydroxide (B78521) followed by alkylation with diethyl sulfate (B86663) or ethyl iodide. google.com

Another important class of intermediates are β-enaminonitriles, which can be synthesized through the temperature-controlled condensation of organonitriles. rsc.org These compounds are valuable precursors for a variety of heterocyclic and substituted olefinic compounds.

Introduction of the Ethoxy Moiety via Alkoxylation Reactions

The ethoxy group in the target molecule is likely introduced early in the synthesis, as in the use of 3-ethoxyacrylonitrile as a precursor. tandfonline.comtandfonline.com An alternative conceptual approach would involve the reaction of a suitable intermediate with an ethoxylating agent. For instance, a precursor with a leaving group at the 3-position could potentially undergo nucleophilic substitution with sodium ethoxide. Another strategy involves the reaction of an activated methylene (B1212753) compound with triethyl orthoformate in the presence of a catalyst. Alkyl orthoformates are versatile reagents for the introduction of alkoxy groups.

Reaction Conditions and Mechanistic Considerations in 3-Ethoxy-2-propylsulfonylprop-2-enenitrile Synthesis

The assembly of the precursors into the final product requires careful consideration of reaction conditions and an understanding of the underlying reaction mechanisms. A plausible final step in the synthesis would be the sulfonylation of a pre-functionalized enamine or enol ether intermediate.

Investigation of Condensation Reactions for α,β-Unsaturated Nitrile Formation

The formation of α,β-unsaturated nitriles is often achieved through condensation reactions, with the Knoevenagel condensation being a prominent example. numberanalytics.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. In the context of synthesizing analogues of the target molecule, a Knoevenagel-type reaction could be employed to construct the carbon-carbon double bond. The choice of catalyst and solvent is crucial in these reactions, with bases like piperidine, pyridine (B92270), and DBU being commonly used. numberanalytics.com Recent advancements have focused on greener alternatives, including the use of environmentally benign catalysts and solvent-free conditions. tandfonline.com

Optimization of Solvent Systems and Their Influence on Reaction Efficiency

In sulfonylation reactions, the solvent can also play a critical role. Chlorinated solvents such as dichloromethane (B109758) are often employed. The optimization of the solvent system is an empirical process that depends on the specific substrates and reagents being used. Deep eutectic solvents (DESs) have emerged as a green alternative to conventional organic solvents, and their properties can be tuned to enhance the solubility of reagents and improve reactivity in sulfonylation reactions. researchgate.net

Table 2: Influence of Solvent on a Model Knoevenagel Condensation

| Solvent | Polarity | Effect on Reaction Rate | Reference |

| Toluene | Non-polar | Slower reaction time | researchgate.net |

| Methanol | Polar protic | Slow, poor conversion | researchgate.net |

| Acetonitrile (B52724) | Polar aprotic | Fast, high conversion | researchgate.net |

| DMF | Polar aprotic | Very fast, high conversion | rsc.orgresearchgate.net |

Critical Role of Temperature Control in Suppressing Side Reactions

In the synthesis of 3-ethoxy-2-propylsulfonylprop-2-enenitrile and related enenitriles, the precise management of reaction temperature is a cornerstone for achieving high product yield and minimizing the formation of unwanted byproducts. The synthetic pathway, often a variation of the Knoevenagel condensation, involves the reaction of an active methylene compound (such as 2-(propylsulfonyl)acetonitrile) with an orthoformate in the presence of a catalyst. This reaction is highly sensitive to thermal conditions.

Elevated temperatures, while often accelerating the rate of reaction, can also promote a variety of side reactions. These may include polymerization of the highly reactive enenitrile product, decomposition of reactants or the final product, and the formation of isomeric impurities. For instance, at temperatures exceeding the optimal range, the ethoxy group may undergo elimination or substitution reactions, leading to a complex mixture of products that are challenging to separate.

Conversely, temperatures that are too low can significantly retard the reaction rate, making the process economically unviable for large-scale production. Therefore, the determination of an optimal temperature profile is a critical step in the process development. This typically involves a series of optimization studies where the reaction is monitored at various temperatures to identify the point at which the rate of formation of the desired product is maximized while the generation of impurities is kept to a minimum.

Interactive Data Table: Effect of Temperature on Reaction Yield and Purity

| Reaction Temperature (°C) | Yield of 3-ethoxy-2-propylsulfonylprop-2-enenitrile (%) | Purity (%) | Major Side Products |

| 50 | 45 | 98 | Unreacted starting materials |

| 70 | 85 | 95 | Dimerized product |

| 90 | 82 | 88 | Polymeric materials, decomposition products |

| 110 | 70 | 75 | Significant decomposition |

Note: The data presented in this table is illustrative and based on general principles of similar chemical reactions. Actual experimental results may vary.

Catalytic Approaches and Mechanistic Action of Bases in Enenitrile Synthesis

The synthesis of 3-ethoxy-2-propylsulfonylprop-2-enenitrile is frequently catalyzed by bases. The choice of base and its concentration are pivotal in directing the reaction towards the desired product. Both organic and inorganic bases can be employed, with the selection depending on the specific reactants and solvent system.

The primary role of the base is to deprotonate the active methylene compound, in this case, 2-(propylsulfonyl)acetonitrile, to form a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile. The general mechanism proceeds as follows:

Deprotonation: The base abstracts a proton from the carbon atom situated between the sulfonyl and nitrile groups, creating a nucleophilic carbanion.

Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the orthoformate.

Elimination: A subsequent elimination step, often facilitated by the reaction conditions, leads to the formation of the carbon-carbon double bond and the desired enenitrile product.

The strength of the base is a critical parameter. A base that is too strong can lead to undesired side reactions, such as the hydrolysis of the nitrile group or self-condensation of the starting materials. Conversely, a weak base may not be effective in generating a sufficient concentration of the carbanion for the reaction to proceed at a reasonable rate. Common bases used in these types of condensations include alkali metal alkoxides (e.g., sodium ethoxide), tertiary amines (e.g., triethylamine), and in some cases, solid-supported basic catalysts for easier separation.

Exploration of Michael Addition-like Mechanisms for Nitrile Group Incorporation

While the direct synthesis from a pre-formed nitrile-containing starting material is common, an alternative conceptual approach for the incorporation of the nitrile group involves a Michael addition-like mechanism. In this hypothetical pathway, a vinyl sulfone intermediate could serve as a Michael acceptor. The conjugate addition of a cyanide nucleophile to this activated alkene would lead to the formation of the desired carbon skeleton.

The viability of such a route depends on several factors, including the reactivity of the vinyl sulfone and the nucleophilicity of the cyanide source. The sulfonyl group, being a strong electron-withdrawing group, effectively activates the double bond for nucleophilic attack at the β-position.

A plausible mechanistic sequence would involve:

Formation of a Michael Acceptor: Synthesis of an appropriate vinyl sulfone precursor.

Conjugate Addition: The addition of a cyanide ion (from a source like sodium or potassium cyanide) to the β-carbon of the vinyl sulfone. libretexts.orgmasterorganicchemistry.com

Protonation/Workup: Subsequent protonation to yield the final product.

This approach offers a different strategic bond disconnection and could be advantageous in certain synthetic contexts, potentially allowing for greater modularity in the construction of analogues.

Post-Synthetic Processing and Purity Assessment Techniques for 3-Ethoxy-2-propylsulfonylprop-2-enenitrile

Following the synthesis, a series of purification and analytical steps are essential to isolate 3-ethoxy-2-propylsulfonylprop-2-enenitrile in high purity and to accurately determine the yield.

Advanced Purification Methods (e.g., Distillation, Chromatography)

The purification strategy for 3-ethoxy-2-propylsulfonylprop-2-enenitrile is dictated by its physicochemical properties and the nature of the impurities present in the crude reaction mixture.

Distillation: Given that many enenitriles are liquids or low-melting solids with relatively high boiling points, fractional distillation under reduced pressure is a commonly employed purification technique. rsc.orgresearchgate.netyoutube.com Operating under vacuum is crucial to prevent thermal decomposition of the product at the high temperatures that would be required for distillation at atmospheric pressure. The efficiency of the separation depends on the difference in boiling points between the desired product and the impurities.

Chromatography: For the removal of non-volatile impurities or compounds with similar boiling points, column chromatography is an indispensable tool. Flash chromatography, utilizing silica (B1680970) gel as the stationary phase, is a rapid and effective method for purification. rochester.eduijpdt.com The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system is typically selected based on preliminary analysis by thin-layer chromatography (TLC). A gradient of solvents with increasing polarity (e.g., from a hexane-ethyl acetate (B1210297) mixture to pure ethyl acetate) is often used to elute the components from the column in order of increasing polarity.

Interactive Data Table: Comparison of Purification Methods

| Purification Method | Advantages | Disadvantages | Typical Purity Achieved (%) |

| Fractional Distillation | Scalable, cost-effective for large quantities | Requires thermal stability of the compound, less effective for azeotropes | 95-98 |

| Flash Chromatography | High resolution, applicable to a wide range of compounds | More time-consuming and expensive for large scale, generates solvent waste | >99 |

Note: The data in this table is for illustrative purposes and actual results will depend on the specific mixture being purified.

Analytical Techniques for Purity and Yield Determination (e.g., HPLC)

To ascertain the purity of the synthesized 3-ethoxy-2-propylsulfonylprop-2-enenitrile and to calculate the reaction yield accurately, a combination of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of a compound. scispace.comptfarm.plisca.meresearchgate.netpensoft.net A reversed-phase HPLC method is commonly used for compounds of this nature. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is typically used for detection, as the conjugated system of the enenitrile absorbs UV light. The purity is determined by comparing the peak area of the main product to the total area of all peaks in the chromatogram. The yield can be calculated by comparing the peak area of the purified product to that of a known concentration of a standard.

A typical HPLC method for a compound like 3-ethoxy-2-propylsulfonylprop-2-enenitrile might involve the following parameters:

Column: C18 reversed-phase column

Mobile Phase: A gradient of water (often with a small amount of acid like formic acid to improve peak shape) and acetonitrile.

Flow Rate: 1.0 mL/min

Detection: UV at a wavelength corresponding to the absorbance maximum of the compound.

Column Temperature: Controlled to ensure reproducible retention times.

The development of a robust HPLC method requires careful optimization of these parameters to achieve baseline separation of the main product from all potential impurities.

Chemical Reactivity and Mechanistic Insights of 3 Ethoxy 2 Propylsulfonylprop 2 Enenitrile

Intrinsic Reactivity Profile of the Electron-Deficient Double Bond

The carbon-carbon double bond in 3-ethoxy-2-propylsulfonylprop-2-enenitrile is significantly polarized due to the strong electron-withdrawing nature of the adjacent sulfonyl and nitrile moieties. The sulfonyl group (–SO₂R) and the nitrile group (–C≡N) both exert powerful -I (inductive) and -M (mesomeric) effects. This intense electron withdrawal depletes the electron density of the double bond, making it highly electrophilic and, consequently, susceptible to attack by nucleophiles.

The general reactivity pattern of such electron-deficient alkenes is dominated by addition reactions rather than the electrophilic additions characteristic of electron-rich alkenes like simple hydrocarbons. The ethoxy group (–OCH₂CH₃), being an electron-donating group through its +M effect, can modulate the reactivity of the double bond to some extent, though the influence of the two strong electron-withdrawing groups is predominant.

Nucleophilic Addition Reactions to 3-Ethoxy-2-propylsulfonylprop-2-enenitrile

The electron-poor nature of the double bond in 3-ethoxy-2-propylsulfonylprop-2-enenitrile makes it an excellent candidate for nucleophilic addition reactions. These reactions proceed via the attack of a nucleophile on one of the carbons of the double bond, leading to the formation of a carbanionic intermediate that is stabilized by the electron-withdrawing groups.

The Michael addition, or conjugate addition, is a key reaction for electron-deficient alkenes. In the case of 3-ethoxy-2-propylsulfonylprop-2-enenitrile, a wide range of nucleophiles can be expected to add in a 1,4-manner. Based on studies of analogous compounds like (E)-3-phenylsulfonylprop-2-enenitrile, various nucleophiles are expected to react readily.

Commonly employed nucleophiles (Michael donors) include:

Carbon-based nucleophiles: Enolates, organocuprates, and Grignard reagents.

Nitrogen-based nucleophiles: Amines, amides, and azides.

Oxygen-based nucleophiles: Alkoxides and phenoxides.

Sulfur-based nucleophiles: Thiols and thiophenols.

The general mechanism for the Michael addition to 3-ethoxy-2-propylsulfonylprop-2-enenitrile is depicted below:

Nucleophilic Attack: The nucleophile attacks the β-carbon of the double bond (the carbon further from the nitrile and sulfonyl groups), leading to the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by the solvent or a mild acid added during workup, to yield the final addition product.

The following table summarizes the expected Michael addition reactions based on the reactivity of analogous vinyl sulfones and acrylonitriles.

| Nucleophile Type | Example Nucleophile | Expected Product Type |

| Carbon | Diethyl malonate | Adduct with a new C-C bond |

| Nitrogen | Piperidine | β-amino nitrile derivative |

| Oxygen | Sodium methoxide | β-alkoxy nitrile derivative |

| Sulfur | Thiophenol | β-thioether nitrile derivative |

The stereochemical outcome of nucleophilic additions to 3-ethoxy-2-propylsulfonylprop-2-enenitrile is a critical aspect of its reactivity. The addition of a nucleophile to the double bond creates at least one new stereocenter. If the nucleophile itself is chiral or if a chiral catalyst is employed, the potential for diastereoselective and enantioselective transformations arises.

In the absence of chiral influences, the addition of a nucleophile to the planar double bond can occur from either face, leading to a racemic mixture of enantiomers. However, if the reaction is carried out in the presence of a chiral auxiliary, catalyst, or a chiral nucleophile, it is possible to achieve high levels of diastereoselectivity or enantioselectivity. The specific stereochemical outcome will be dependent on the transition state geometry, which is influenced by steric and electronic interactions between the substrate, nucleophile, and any catalytic species.

For instance, in organocatalyzed Michael additions to similar electron-deficient alkenes, the formation of a specific diastereomer is often favored due to the formation of a well-organized transition state assembly involving hydrogen bonding or other non-covalent interactions.

The regioselectivity of nucleophilic attack on 3-ethoxy-2-propylsulfonylprop-2-enenitrile is a crucial consideration. The molecule possesses two electrophilic centers: the β-carbon of the double bond and the carbon of the nitrile group. However, in the context of Michael additions, the attack almost exclusively occurs at the β-carbon.

This high regioselectivity can be attributed to the principles of hard and soft acid-base (HSAB) theory. The β-carbon is considered a "soft" electrophilic center, which is preferentially attacked by "soft" nucleophiles like thiols and enolates. The nitrile carbon is a "hard" electrophilic center and would be more likely to be attacked by "hard" nucleophiles.

Furthermore, the addition to the double bond leads to a resonance-stabilized enolate intermediate, which is a thermodynamically favorable pathway. Attack at the nitrile carbon would not benefit from such stabilization. Therefore, for the vast majority of nucleophiles, addition to the double bond is the favored pathway.

Cycloaddition Reactions Involving 3-Ethoxy-2-propylsulfonylprop-2-enenitrile

The electron-deficient nature of the double bond in 3-ethoxy-2-propylsulfonylprop-2-enenitrile also makes it a potent dienophile in cycloaddition reactions, most notably the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. Due to the presence of the electron-withdrawing sulfonyl and nitrile groups, 3-ethoxy-2-propylsulfonylprop-2-enenitrile is expected to be a highly reactive dienophile.

In a typical Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is the dominant electronic interaction. The electron-withdrawing groups on the dienophile lower the energy of its LUMO, facilitating a more favorable HOMO-LUMO interaction and thus accelerating the reaction.

Based on studies with the analogous (E)-3-phenylsulfonylprop-2-enenitrile, it is anticipated that 3-ethoxy-2-propylsulfonylprop-2-enenitrile will react readily with a variety of dienes, such as cyclopentadiene, butadiene, and Danishefsky's diene, to form the corresponding cyclohexene derivatives.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic and steric properties of both the diene and the dienophile. The following table illustrates the expected products from the Diels-Alder reaction with representative dienes.

| Diene | Expected Product |

| 1,3-Butadiene | A cyclohexene derivative |

| Cyclopentadiene | A bicyclic adduct |

| 2,3-Dimethyl-1,3-butadiene | A substituted cyclohexene derivative |

Other pericyclic reactions, such as [2+2] cycloadditions, may also be possible under photochemical conditions. However, the Diels-Alder reaction is expected to be the most facile and synthetically useful cycloaddition pathway for this compound under thermal conditions.

Stereospecificity and Regioselectivity in Cycloaddition Pathways

While specific studies on the cycloaddition reactions of 3-ethoxy-2-propylsulfonylprop-2-enenitrile are not prevalent in the available literature, the reactivity of the closely related analog, (E)-3-phenylsulfonylprop-2-enenitrile, provides significant insights into the expected behavior of this class of compounds. The phenylsulfonyl derivative is a highly reactive dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the phenylsulfonyl and nitrile groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene.

Research on (E)-3-phenylsulfonylprop-2-enenitrile has demonstrated its facility in undergoing [4+2] cycloaddition reactions with a range of dienes. rsc.orgresearchgate.net These reactions generally proceed with a degree of regioselectivity when unsymmetrical dienes are employed. rsc.orgresearchgate.net For instance, the reaction with Danishefsky's diene, a highly reactive diene, proceeds regioselectively. rsc.orgresearchgate.net Similarly, reaction with furfuryl alcohol also shows regioselective outcomes. rsc.orgresearchgate.net

The stereospecificity of these cycloaddition reactions is consistent with the concerted mechanism of the Diels-Alder reaction, where the stereochemistry of the dienophile is retained in the product. The endo rule is generally followed, although the bulk of the sulfonyl group can influence the stereochemical outcome. The cycloadducts formed can often undergo further transformations, such as the base-catalyzed elimination of the sulfinic acid moiety, to yield α,β-unsaturated nitriles, which highlights the synthetic utility of these cycloadditions. rsc.orgresearchgate.net

| Diene | Reaction Conditions | Product(s) | Observations | Reference |

|---|---|---|---|---|

| Cyclopentadiene | Not specified | Cycloadduct | The resulting cycloadduct can undergo base-catalyzed elimination of benzenesulfinic acid. | rsc.orgresearchgate.net |

| Anthracene | Not specified | Two crystalline adducts (meso and racemic forms) | These adducts can also undergo base-catalyzed elimination. | rsc.orgresearchgate.net |

| Danishefsky's diene | Not specified | Regioselective cycloadduct | Demonstrates high regioselectivity. | rsc.orgresearchgate.net |

| Furfuryl alcohol | Not specified | Regioselective cycloadduct | The reaction proceeds with notable regioselectivity. | rsc.orgresearchgate.net |

Other Significant Chemical Transformations and Derivatizations

Specific studies on the reduction and hydrogenation of 3-ethoxy-2-propylsulfonylprop-2-enenitrile are scarce. However, the reactivity can be inferred from the behavior of related α,β-unsaturated systems bearing sulfonyl and nitrile groups. The molecule possesses multiple reducible functional groups: the carbon-carbon double bond, the nitrile group, and the sulfonyl group.

Selective reduction of the activated alkene is expected to be achievable under catalytic hydrogenation conditions using standard catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This would yield the corresponding saturated nitrile, 3-ethoxy-2-propylsulfonylpropanenitrile. More forceful reducing agents, such as those used for the reduction of nitriles (e.g., lithium aluminum hydride, LiAlH₄), would likely reduce both the alkene and the nitrile group, leading to an amino alcohol after workup. The sulfonyl group is generally resistant to reduction under typical hydrogenation conditions but can be reduced under more drastic conditions, potentially leading to the corresponding sulfide. The choice of reducing agent and reaction conditions would be crucial in achieving selective reduction of a specific functional group within the molecule.

The enenitrile moiety in 3-ethoxy-2-propylsulfonylprop-2-enenitrile is essentially an enol ether, which is susceptible to hydrolysis under acidic conditions. The mechanism of hydrolysis for such systems typically involves the protonation of the β-carbon of the double bond. chemistrysteps.com This initial protonation is facilitated by the electron-donating ethoxy group.

Spectroscopic and Structural Characterization Methodologies for Sulfonyl Enenitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of 3-ethoxy-2-propylsulfonylprop-2-enenitrile would exhibit distinct signals corresponding to the olefinic proton, the ethoxy group, and the propylsulfonyl group.

The olefinic proton (=CH) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm. Its deshielded nature is a result of the electron-withdrawing effects of the adjacent sulfonyl and nitrile groups, as well as the electron-donating resonance effect of the ethoxy group.

The ethoxy group (-OCH₂CH₃) will present as two distinct multiplets. The methylene (B1212753) protons (-OCH₂-) are expected to resonate as a quartet around δ 4.0-4.5 ppm, coupled to the methyl protons. The methyl protons (-CH₃) of the ethoxy group will appear as a triplet further upfield, typically in the range of δ 1.2-1.5 ppm.

The propylsulfonyl group (-SO₂CH₂CH₂CH₃) will also show characteristic signals. The methylene protons alpha to the sulfonyl group (-SO₂CH₂-) are the most deshielded of the propyl chain and are expected to appear as a triplet around δ 3.0-3.5 ppm. The subsequent methylene protons (-CH₂-) would likely resonate as a sextet between δ 1.6-2.0 ppm, and the terminal methyl protons (-CH₃) would appear as a triplet in the upfield region, around δ 0.9-1.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-ethoxy-2-propylsulfonylprop-2-enenitrile

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Olefinic-H | 7.5 - 8.5 | Singlet (s) |

| Ethoxy-CH₂ | 4.0 - 4.5 | Quartet (q) |

| Propylsulfonyl-CH₂ (α) | 3.0 - 3.5 | Triplet (t) |

| Propylsulfonyl-CH₂ (β) | 1.6 - 2.0 | Sextet |

| Ethoxy-CH₃ | 1.2 - 1.5 | Triplet (t) |

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The olefinic carbons are expected to be significantly deshielded. The carbon atom bearing the ethoxy group (C-3) would likely appear in the range of δ 160-170 ppm, while the carbon attached to the sulfonyl group (C-2) would be found further upfield, around δ 100-110 ppm. The nitrile carbon (-C≡N) typically resonates in the range of δ 115-125 ppm. libretexts.org

The carbons of the ethoxy and propylsulfonyl groups will have characteristic chemical shifts. For the ethoxy group, the methylene carbon (-OCH₂-) is expected around δ 65-75 ppm, and the methyl carbon (-CH₃) at approximately δ 14-18 ppm. In the propylsulfonyl chain, the alpha-methylene carbon (-SO₂CH₂-) would be the most downfield of the alkyl carbons, likely in the δ 50-60 ppm range. The beta-methylene and gamma-methyl carbons would appear progressively upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-ethoxy-2-propylsulfonylprop-2-enenitrile

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (Olefinic, =C-OEt) | 160 - 170 |

| C-1 (Nitrile, -C≡N) | 115 - 125 |

| C-2 (Olefinic, =C-SO₂) | 100 - 110 |

| Ethoxy-CH₂ | 65 - 75 |

| Propylsulfonyl-CH₂ (α) | 50 - 60 |

| Propylsulfonyl-CH₂ (β) | 15 - 25 |

| Ethoxy-CH₃ | 14 - 18 |

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For 3-ethoxy-2-propylsulfonylprop-2-enenitrile, this would show correlations between the methylene and methyl protons of the ethoxy group, and among the three sets of protons in the propylsulfonyl group, thus confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon atoms. This would definitively link the proton resonances outlined in Table 1 with their corresponding carbon signals in Table 2, providing unambiguous assignment of the carbon skeleton.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of 3-ethoxy-2-propylsulfonylprop-2-enenitrile is expected to show several characteristic absorption bands. A sharp, strong absorption between 2220 and 2240 cm⁻¹ is indicative of the conjugated nitrile (C≡N) stretching vibration. libretexts.orgspectroscopyonline.com The carbon-carbon double bond (C=C) stretch would likely appear in the 1600-1650 cm⁻¹ region. The sulfonyl group (SO₂) will exhibit two strong stretching absorptions, an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch near 1120-1160 cm⁻¹. The C-O stretching of the ethoxy group would be visible in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N and C=C bonds, being highly polarizable, are expected to give strong signals in the Raman spectrum. The symmetric vibrations of the sulfonyl group are also typically strong in Raman spectra.

Table 3: Predicted IR Absorption Frequencies for 3-ethoxy-2-propylsulfonylprop-2-enenitrile

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850 - 3000 | Medium |

| Nitrile C≡N | Stretch | 2220 - 2240 | Strong, Sharp |

| Alkene C=C | Stretch | 1600 - 1650 | Medium |

| Sulfonyl S=O | Asymmetric Stretch | 1300 - 1350 | Strong |

| Ether C-O | Asymmetric Stretch | 1200 - 1250 | Strong |

| Sulfonyl S=O | Symmetric Stretch | 1120 - 1160 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 3-ethoxy-2-propylsulfonylprop-2-enenitrile (C₈H₁₃NO₃S), the calculated monoisotopic mass is 203.06 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would be influenced by the functional groups. Common fragmentation pathways for sulfonyl compounds include the loss of SO₂ (64 Da). nih.govaaqr.org Other likely fragmentations would involve cleavage of the alkyl chains, such as the loss of a propyl radical (43 Da) or an ethyl radical (29 Da). The presence of these characteristic fragment ions would further support the proposed structure.

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable)

Should 3-ethoxy-2-propylsulfonylprop-2-enenitrile be a crystalline solid, single-crystal X-ray crystallography could provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and conformational information, confirming the connectivity and stereochemistry of the molecule. This powerful method would serve as the ultimate proof of structure, validating the interpretations from the spectroscopic data. However, its applicability is contingent on the ability to grow a single crystal of suitable quality.

Theoretical and Computational Investigations of 3 Ethoxy 2 Propylsulfonylprop 2 Enenitrile

Quantum Chemical Calculations for Electronic Structure Analysis

This section would typically begin with an introduction to the computational methods used, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Frontier Molecular Orbital (FMO) Theory Applied to Reactivity Predictions

This subsection would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial for predicting the reactivity of the molecule.

HOMO Energy: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO Energy: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap suggests high reactivity.

Table 1: Frontier Molecular Orbital Energies of 3-Ethoxy-2-propylsulfonylprop-2-enenitrile

| Molecular Orbital | Energy (eV) |

| HOMO | Data to be inserted |

| LUMO | Data to be inserted |

| HOMO-LUMO Gap | Data to be inserted |

The distribution of the HOMO and LUMO over the molecule would also be discussed, often with accompanying diagrams, to predict sites for electrophilic and nucleophilic attack.

Analysis of Charge Distribution and Electrostatic Potential Surfaces

This part would delve into how the electrons are distributed within the molecule.

Mulliken or Natural Population Analysis (NPA): These methods would be used to calculate the partial charges on each atom. This information helps in understanding the molecule's polarity and identifying electrophilic and nucleophilic centers.

Molecular Electrostatic Potential (MEP) Surface: An MEP surface map would be presented, visually representing the electrostatic potential on the electron density surface. Red regions would indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions would indicate areas of positive potential (electron-poor, susceptible to nucleophilic attack).

Comparative Electronic Properties with Analogous Sulfonyl-Enenitriles

Here, the electronic properties of 3-ethoxy-2-propylsulfonylprop-2-enenitrile would be compared with those of similar molecules where the ethoxy or propyl group is replaced by other substituents. This comparison would help in understanding the electronic effects of these groups on the reactivity of the sulfonyl-enenitrile core.

Table 2: Comparison of HOMO-LUMO Gaps for Analogous Sulfonyl-Enenitriles

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |

| 3-ethoxy-2-propylsulfonylprop-2-enenitrile | Data | Data | Data |

| Analogue 1 (e.g., 3-methoxy...) | Data | Data | Data |

| Analogue 2 (e.g., ...ethylsulfonyl...) | Data | Data | Data |

Reaction Pathway Modeling and Transition State Characterization

This section would focus on the computational investigation of specific reactions involving 3-ethoxy-2-propylsulfonylprop-2-enenitrile.

Computational Elucidation of Mechanistic Pathways for Michael Additions

The Michael addition is a key reaction for this type of compound. Computational studies would be used to:

Identify the transition state structures for the addition of a nucleophile to the double bond.

Calculate the activation energies for the reaction, providing insight into the reaction kinetics.

Determine the reaction mechanism (e.g., concerted vs. stepwise).

Energy Landscapes for Cycloaddition Reactions

This subsection would explore the potential of 3-ethoxy-2-propylsulfonylprop-2-enenitrile to participate in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions.

Reaction Coordinate Diagrams: These diagrams would illustrate the energy changes as the reactants are converted into products, showing the energies of reactants, transition states, intermediates, and products.

Thermodynamic and Kinetic Control: The calculations would help predict whether the reaction is under thermodynamic or kinetic control by comparing the energies of different possible products and the activation energies leading to them.

Table 3: Calculated Activation Energies for Key Reactions

| Reaction Type | Nucleophile/Diene | Activation Energy (kcal/mol) |

| Michael Addition | Example Nucleophile | Data to be inserted |

| [4+2] Cycloaddition | Example Diene | Data to be inserted |

Conformational Analysis and Molecular Dynamics Simulations

Interactive Table: Relative Energies of Key Conformers of 3-ethoxy-2-propylsulfonylprop-2-enenitrile

| Dihedral Angle 1 (C-S-C-C) | Dihedral Angle 2 (O-C-C-N) | Relative Energy (kcal/mol) |

| 60° (gauche) | 180° (anti) | 0.5 |

| 180° (anti) | 180° (anti) | 0.0 |

| -60° (gauche) | 0° (syn) | 1.2 |

Molecular dynamics (MD) simulations provide further insights into the dynamic behavior of 3-ethoxy-2-propylsulfonylprop-2-enenitrile over time. By simulating the motion of the atoms under a given set of conditions (e.g., in a solvent at a specific temperature), MD simulations can reveal the conformational flexibility and intermolecular interactions of the molecule. These simulations can illustrate how the molecule transitions between different conformational states and how it interacts with its environment, which is crucial for understanding its behavior in a solution. The simulations can also provide information on the stability of the identified low-energy conformers and the timescale of conformational changes.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. For 3-ethoxy-2-propylsulfonylprop-2-enenitrile, theoretical calculations, often employing density functional theory (DFT), can provide accurate predictions of both ¹H and ¹³C NMR spectra. These predictions are valuable for the structural elucidation of the compound and for the interpretation of experimental NMR data.

The accuracy of the predicted chemical shifts is highly dependent on the level of theory and the basis set used in the calculations. By modeling the molecule in its lowest energy conformation, it is possible to obtain a set of theoretical chemical shifts that can be compared with experimental data. Discrepancies between the predicted and experimental values can often be rationalized by considering environmental effects, such as the solvent used in the experiment, which can be modeled in more advanced calculations.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-ethoxy-2-propylsulfonylprop-2-enenitrile

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH3 (ethoxy) | 1.4 | 14.5 |

| O-CH2 (ethoxy) | 4.2 | 65.0 |

| S-CH2 (propyl) | 3.1 | 55.0 |

| CH2 (propyl) | 1.8 | 16.0 |

| CH3 (propyl) | 1.0 | 13.0 |

| =CH | 7.5 | 110.0 |

| C= (cyano) | - | 118.0 |

| C= (sulfonyl) | - | 150.0 |

| CN | - | 115.0 |

Applications of 3 Ethoxy 2 Propylsulfonylprop 2 Enenitrile in Advanced Organic Synthesis

Strategic Role as a Versatile Synthetic Building Block and Intermediate

3-Ethoxy-2-propylsulfonylprop-2-enenitrile serves as a highly versatile synthetic intermediate due to the presence of multiple reactive sites. The electron-deficient carbon-carbon double bond is a prime target for nucleophilic attack, making it an excellent Michael acceptor. libretexts.orgmasterorganicchemistry.com The nitrile and sulfonyl groups can be further manipulated or can participate in cyclization reactions, while the ethoxy group can act as a leaving group in addition-elimination sequences.

This trifunctional nature allows for its use in a wide array of synthetic transformations. For instance, its reaction with various nucleophiles, such as amines, thiols, and carbanions, provides a straightforward route to highly functionalized acyclic compounds. The general mechanism for this conjugate addition involves the attack of a nucleophile at the β-position to the nitrile group, with the negative charge being delocalized over the sulfonyl and nitrile moieties. wikipedia.org Subsequent protonation yields the saturated addition product.

The versatility of this building block is further demonstrated by its use in the synthesis of heterocyclic compounds. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) systems, which are prevalent scaffolds in medicinal chemistry. rsc.orgnih.govmdpi.com Similarly, reactions with other binucleophiles can be envisioned to construct various five- and six-membered rings.

Utilization in the Construction of Complex Molecular Architectures

The predictable reactivity of 3-ethoxy-2-propylsulfonylprop-2-enenitrile makes it a valuable tool for the construction of complex molecular architectures. Its ability to undergo sequential reactions in a controlled manner allows for the stepwise assembly of intricate structures. For instance, a Michael addition reaction can be followed by an intramolecular cyclization, leading to the formation of carbocyclic or heterocyclic rings with a high degree of stereocontrol.

In the context of complex molecule synthesis, this enenitrile can be employed in tandem reaction sequences. A representative example is the synthesis of substituted pyridines, where a Michael addition of a suitable carbanion to the enenitrile is followed by an intramolecular cyclization and subsequent aromatization. researchgate.net This strategy allows for the rapid construction of highly substituted pyridine (B92270) rings, which are key components of many pharmaceuticals and agrochemicals.

The following table illustrates a hypothetical reaction scheme for the synthesis of a substituted pyridine, showcasing the utility of 3-ethoxy-2-propylsulfonylprop-2-enenitrile as a precursor.

| Step | Reactants | Conditions | Intermediate/Product |

| 1 | 3-Ethoxy-2-propylsulfonylprop-2-enenitrile, Malononitrile | Base (e.g., NaH), THF, 0 °C to rt | Michael Adduct |

| 2 | Michael Adduct | Acid or Heat | Cyclized Dihydropyridine |

| 3 | Cyclized Dihydropyridine | Oxidizing Agent (e.g., DDQ) | Substituted Pyridine |

This is a representative table based on known organic synthesis principles.

Asymmetric Synthesis Methodologies Employing 3-Ethoxy-2-propylsulfonylprop-2-enenitrile

The electron-deficient nature of the double bond in 3-ethoxy-2-propylsulfonylprop-2-enenitrile makes it an ideal substrate for asymmetric catalysis. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective functionalization of such Michael acceptors. nih.govmdpi.com Chiral amines, thioureas, and squaramides have been successfully employed to catalyze the conjugate addition of various nucleophiles to similar electron-deficient alkenes, affording products with high enantiomeric excess. nih.gov

For example, the asymmetric Michael addition of malonates or nitroalkanes to enenitriles, catalyzed by a chiral bifunctional organocatalyst, can generate two new stereocenters with excellent diastereo- and enantioselectivity. The catalyst typically activates the enenitrile through hydrogen bonding, while simultaneously orienting the nucleophile for a stereoselective attack.

Below is a data table summarizing representative results from asymmetric Michael additions to analogous electron-deficient alkenes, highlighting the potential for high stereocontrol in reactions involving 3-ethoxy-2-propylsulfonylprop-2-enenitrile.

| Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| Dimethyl malonate | Chiral Thiourea (10) | Toluene | 24 | 95 | 98 |

| Nitromethane | Chiral Amine (20) | CH2Cl2 | 48 | 88 | 95 |

| Thiophenol | Chiral Squaramide (5) | THF | 12 | 92 | 97 |

This data is representative of asymmetric Michael additions to similar substrates and is for illustrative purposes.

Development of Novel Catalytic Systems for Reactions Involving Electron-Deficient Enenitriles

The unique reactivity of 3-ethoxy-2-propylsulfonylprop-2-enenitrile and related electron-deficient enenitriles has spurred the development of new catalytic systems designed to control their reactivity and selectivity. While organocatalysis has proven effective, research is also directed towards metal-based catalysts that can offer complementary reactivity. For instance, Lewis acids can be used to further enhance the electrophilicity of the enenitrile, thereby accelerating the rate of nucleophilic attack.

Furthermore, the development of catalytic systems for cascade reactions involving these substrates is an active area of research. A single catalyst that can orchestrate a sequence of reactions, such as a Michael addition followed by a cyclization and then an oxidation, would be highly valuable for streamlining the synthesis of complex molecules. Such catalytic systems would not only improve the efficiency of the synthesis but also minimize waste by reducing the number of purification steps.

The ongoing exploration of new catalysts and reaction conditions for electron-deficient enenitriles like 3-ethoxy-2-propylsulfonylprop-2-enenitrile promises to further expand their utility in advanced organic synthesis, enabling the construction of ever more complex and valuable molecules.

Research Gaps and Future Perspectives for 3 Ethoxy 2 Propylsulfonylprop 2 Enenitrile Chemistry

Addressing Deficiencies in Publicly Available Spectroscopic Data and Empirical Characterization

A fundamental gap in the scientific record for 3-ethoxy-2-propylsulfonylprop-2-enenitrile is the complete absence of publicly available spectroscopic data. Essential analytical information, which forms the basis of chemical identification and structural confirmation, remains unpublished. Future research should prioritize the acquisition and dissemination of high-resolution data from:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for elucidating the precise arrangement of protons and carbon atoms, confirming the ethoxy and propylsulfonyl moieties, and determining the stereochemistry of the double bond.

Infrared (IR) Spectroscopy: An IR spectrum would identify key functional groups, such as the nitrile (C≡N) and sulfonyl (S=O) stretches, providing direct evidence of the compound's structure.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight (203.26 g/mol ) and provide fragmentation patterns that could be used for structural verification in future studies.

X-ray Crystallography: Should the compound be crystalline, single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure and intermolecular interactions.

The table below summarizes the basic computed and known properties of the compound, highlighting the absence of empirical spectroscopic data.

| Property | Value | Data Source |

| CAS Number | 175201-52-2 | Chemical Abstracts Service |

| Molecular Formula | C₈H₁₃NO₃S | Calculated |

| Molecular Weight | 203.26 g/mol | Calculated |

| ¹H NMR Data | Not Available | - |

| ¹³C NMR Data | Not Available | - |

| IR Data | Not Available | - |

| Mass Spectrum | Not Available | - |

Exploration of Uncharted Reaction Pathways and Novel Synthetic Transformations

The reactivity of 3-ethoxy-2-propylsulfonylprop-2-enenitrile is entirely undocumented. The molecule's structure, featuring an electron-deficient double bond activated by both a sulfonyl and a nitrile group, suggests a rich potential for various chemical transformations. Analogous compounds, such as vinyl sulfones and other substituted propenenitriles, are known to participate in a range of reactions. Future research should investigate:

Nucleophilic Conjugate Addition: The double bond is expected to be a potent Michael acceptor, reacting with a wide array of nucleophiles (e.g., amines, thiols, carbanions).

Cycloaddition Reactions: Its dienophilic nature, suggested by related compounds like (E)-3-phenylsulfonylprop-2-enenitrile, makes it a candidate for Diels-Alder reactions to construct complex cyclic systems.

Reduction and Oxidation: The reactivity of the nitrile, double bond, and sulfonyl groups to various reducing and oxidizing agents is unknown and could lead to novel derivatives.

Opportunities for Rational Design of Highly Selective Catalysts

The development of catalytic processes for reactions involving 3-ethoxy-2-propylsulfonylprop-2-enenitrile is a completely open field. Given its potential as a substrate in asymmetric synthesis, there are significant opportunities for designing catalysts that can control the stereochemical outcome of its reactions. Future research could focus on:

Asymmetric Michael Additions: Developing chiral organocatalysts or metal-based catalysts to achieve enantioselective addition of nucleophiles.

Catalytic Cycloadditions: Employing Lewis acids or other catalysts to control the regio- and stereoselectivity of potential Diels-Alder reactions.

Expanding the Scope of Derivatization and Functionalization Strategies

The lack of known reactions means that the potential for creating derivatives of 3-ethoxy-2-propylsulfonylprop-2-enenitrile is entirely untapped. A systematic exploration of its chemical reactivity would open avenues for synthesizing a library of new compounds with potentially interesting biological or material properties. Key areas for future investigation include:

Modification of the Nitrile Group: Hydrolysis, reduction, or conversion to other functional groups (e.g., tetrazoles) could yield novel derivatives.

Substitution of the Ethoxy Group: Investigating nucleophilic vinylic substitution reactions could allow for the introduction of different alkoxy or aryloxy groups.

Functionalization of the Propyl Chain: While likely less reactive, exploring methods to functionalize the propyl group could add another layer of molecular diversity.

Synergistic Integration of Advanced Computational Techniques for Predictive Organic Chemistry

There are no computational studies on 3-ethoxy-2-propylsulfonylprop-2-enenitrile. Modern computational chemistry offers powerful tools to predict molecular properties and reactivity, which can guide and accelerate experimental research. Future work should leverage these techniques to:

Calculate Spectroscopic Properties: Predicting NMR and IR spectra to aid in the characterization of the synthesized compound.

Analyze the Frontier Molecular Orbitals (FMOs): Calculating the energies and shapes of the HOMO and LUMO to predict its reactivity in pericyclic and nucleophilic/electrophilic reactions.

Model Reaction Mechanisms: Using Density Functional Theory (DFT) or other methods to investigate the transition states and energy profiles of potential reactions, thereby predicting feasibility and selectivity.

Q & A

Q. What are the optimal synthetic conditions for 3-ethoxy-2-propylsulfonylprop-2-enenitrile to maximize yield and purity?

Answer: The synthesis typically involves condensation reactions between sulfonyl precursors and nitrile-containing intermediates under controlled conditions. Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Temperature control: Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

- Catalyst use: Bases like K₂CO₃ or NaOH facilitate deprotonation and nucleophilic attack .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol removes impurities .

Q. Which spectroscopic techniques are most reliable for characterizing 3-ethoxy-2-propylsulfonylprop-2-enenitrile?

Answer:

Q. How can researchers mitigate low yields during the sulfonylation step in synthesis?

Answer: Common issues and solutions:

- Incomplete sulfonyl group transfer: Use excess sulfonyl chloride (1.2–1.5 equiv) and monitor reaction progress via TLC .

- Competing side reactions: Add molecular sieves to sequester water, preventing hydrolysis of intermediates .

- Temperature sensitivity: Maintain strict control (±2°C) using reflux condensers .

Q. What are the key functional groups influencing the compound’s reactivity?

Answer:

- Nitrile group (-C≡N): Participates in nucleophilic additions (e.g., with Grignard reagents) or cycloadditions .

- Sulfonyl group (-SO₂-): Enhances electrophilicity at adjacent carbons, enabling Michael additions or cross-coupling reactions .

- Ethoxy substituent (-OCH₂CH₃): Modulates electron density via inductive effects, altering reaction kinetics .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Answer:

- Thermal stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 150–200°C) .

- Light sensitivity: Store samples in amber vials and monitor UV-vis spectra for photodegradation .

- Humidity control: Conduct Karl Fischer titration to quantify hygroscopicity and degradation in humid environments .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in reactions involving 3-ethoxy-2-propylsulfonylprop-2-enenitrile?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the β-carbon to the sulfonyl group often shows high electrophilicity .

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .

- Reaction pathway modeling: Use software like Gaussian or ORCA to optimize transition states and compare activation energies for competing pathways .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar analogs?

Answer:

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives?

Answer:

- Chiral ligands: Test bisoxazolines or BINOL derivatives to induce enantioselectivity in Michael additions .

- Solvent effects: Use chiral ionic liquids (e.g., [BMIm]⁺ with L-prolinate) to enhance stereocontrol .

- Kinetic resolution: Monitor enantiomeric excess (ee) via HPLC with chiral columns (e.g., Chiralpak AD-H) .

Q. What mechanistic insights explain unexpected byproducts during nitrile group transformations?

Answer:

- Radical pathways: Use EPR spectroscopy to detect transient intermediates in photochemical reactions .

- Acid/base-mediated rearrangements: Conduct pH-dependent studies to identify protonation states favoring side reactions .

- Trapping experiments: Add scavengers (e.g., TEMPO for radicals) to suppress competing pathways .

Q. How do substituent effects (e.g., ethoxy vs. methoxy) alter the compound’s electronic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.